2-(5-Fluoropentyl)-2-methylmalonic acid
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Description
ML 10 is is a [18F] positron emission tomography (PET) radiotracer that accumulates in cells presenting apoptosis-specific membrane alterations. [18F]ML-10 allows for the detection of apoptotic cells located in atherosclerotic plaques.
Mechanism of Action
Target of Action
It is structurally similar to synthetic cannabinoids such as 5f-adb . Synthetic cannabinoids like 5F-ADB are known to primarily target the cannabinoid receptor 1 (CB1) in the central nervous system .
Mode of Action
As a synthetic cannabinoid, this compound likely interacts with its target, the CB1 receptor, as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events.
Biochemical Pathways
Synthetic cannabinoids typically affect the endocannabinoid system, which plays a role in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Pharmacokinetics
Synthetic cannabinoids like 5f-adb are known to have rapid metabolic clearance . In vivo metabolism is prolonged, suggesting possible sequestration into adipose tissue .
Result of Action
Synthetic cannabinoids like 5f-adb are known to be extremely potent and potentially toxic . They have been associated with severe intoxication cases .
Biochemical Analysis
Biochemical Properties
“2-(5-Fluoropentyl)-2-methylmalonic acid” is known to interact with various enzymes and proteins within the body. It is a potent agonist of both the CB1 receptor and the CB2 receptor, with EC50 values of 0.45 nM and 7.4 nM, respectively . This interaction with cannabinoid receptors is the primary mechanism through which it exerts its effects.
Cellular Effects
In terms of cellular effects, “this compound” has been shown to influence cell function significantly. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s potent agonistic activity on CB1 and CB2 receptors is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways of “this compound” involve several enzymes and cofactors. The predominant metabolic pathway for this compound was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .
Properties
IUPAC Name |
2-(5-fluoropentyl)-2-methylpropanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO4/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h2-6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYGOAXVKOOCKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCF)(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153342 |
Source
|
Record name | ML-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216897-16-3 |
Source
|
Record name | ML-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216897163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ML-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50XI028PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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